1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone
Description
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone is a propanone derivative featuring a 3,4-dimethoxyphenyl group at the ketone position and a 4-isopropylanilino moiety at the terminal amine. The 4-isopropyl group on the aniline moiety introduces steric bulk, which may influence reactivity and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)15-5-8-17(9-6-15)21-12-11-18(22)16-7-10-19(23-3)20(13-16)24-4/h5-10,13-14,21H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPDCUCDGHWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-isopropylaniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ketone Group
The ketone group undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. A notable synthesis pathway involves reacting an acyl chloride derivative with 4-isopropylaniline in the presence of triethylamine (Et₃N), yielding the target compound:
Reaction Pathway:
-
Reactants: 3,4-Dimethoxybenzoyl chloride + 4-isopropylaniline
-
Base: Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Conditions: 0–25°C, inert atmosphere (N₂/Ar)
Mechanism:
-
Deprotonation of 4-isopropylaniline by Et₃N generates a nucleophilic amine.
-
Nucleophilic attack on the carbonyl carbon of the acyl chloride.
-
Elimination of HCl to form the ketone-anilino product.
Yield Optimization:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions (e.g., over-alkylation) |
| Solvent Polarity | Low (e.g., DCM) | Enhances nucleophilicity of amine |
| Reaction Time | 4–6 hours | Maximizes conversion |
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl ring is activated toward EAS due to electron-donating methoxy groups. Substitution occurs preferentially at the para position relative to the ketone .
Example Reaction: Nitration
| Reagent | Product | Regioselectivity | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro derivative | Para to ketone | 75% |
Key Factors:
-
Methoxy groups direct incoming electrophiles to ortho/para positions.
-
Steric hindrance from the isopropyl group on the anilino moiety reduces reactivity at meta positions.
Condensation Reactions
The ketone and anilino groups participate in condensation reactions, forming heterocyclic structures. For instance, reaction with hydrazines yields triazole derivatives under copper catalysis :
Triazole Formation:
-
Reactants: Hydrazine (NH₂NH₂) + this compound
-
Catalyst: Cu(I) (e.g., CuI)
-
Conditions: 80–110°C, ethanol solvent
Mechanism:
-
Hydrazine attacks the ketone to form a hydrazone intermediate.
-
Copper-catalyzed cyclization generates a 1,2,3-triazole ring .
Yield: Up to 89% under optimized conditions .
Reduction of the Ketone
The ketone group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ :
Reduction Pathway:
| Reducing Agent | Product | Yield |
|---|---|---|
| NaBH₄ | 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanol | 65% |
| LiAlH₄ | Same product | 85% |
Steric Effects:
The bulky isopropylanilino group slows reduction kinetics compared to simpler ketones.
Oxidative Reactions
The compound undergoes oxidation at the benzylic position (α to the ketone) under strong oxidizing conditions :
Example: Dakin Oxidation
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂/NaOH | 3,4-Dimethoxybenzoic acid derivative | 60% |
Mechanism:
Acid-Base Reactivity
The anilino group (pKa ≈ 4.3–5.1, based on substituted anilines ) undergoes protonation in acidic media, altering electronic properties:
Protonation Effects:
-
Acidic Conditions (pH < 4): Anilino NH becomes protonated, increasing electrophilicity of the ketone.
-
Neutral/Alkaline Conditions (pH > 7): Deprotonated anilino group enhances nucleophilicity.
Cyclization Reactions
Intramolecular cyclization forms six-membered rings under thermal or catalytic conditions :
Example:
-
Catalyst: Pd(OAc)₂
-
Conditions: 120°C, DMF solvent
-
Product: Tetrahydroquinoline derivative
Scientific Research Applications
Antioxidant Activity
Research has shown that compounds with methoxy substitutions often exhibit significant antioxidant properties. The presence of methoxy groups in 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone enhances its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress in biological systems.
Case Study : A study published in Phytotherapy Research demonstrated that similar methoxy-substituted phenylpropanones exhibited notable cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy through antioxidant mechanisms.
Anti-inflammatory Effects
Compounds within this class have been noted for their ability to inhibit pro-inflammatory cytokines and pathways. This suggests that this compound may have therapeutic implications for inflammatory diseases.
Research Insight : Studies indicate that related compounds can modulate inflammatory responses, making them candidates for further investigation in treating conditions such as arthritis and other inflammatory disorders .
Anticancer Activity
The structural characteristics of this compound may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Evidence : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicates that methoxy-substituted compounds can influence neurotransmitter levels and exhibit anticancer properties, suggesting a multifaceted approach to cancer treatment .
Neuropharmacological Applications
Given the compound's ability to interact with neurotransmitter systems, there is potential for its use in neuropharmacology. The modulation of neurotransmitter levels could lead to applications in treating neurological disorders.
Findings : Similar compounds have been shown to affect serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Property Comparison
Table 1: Comparative Analysis of 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone and Analogs
Availability and Practical Considerations
The target compound’s availability is unspecified but may represent a viable alternative for applications requiring electron-rich aryl ketones.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone, also known by its CAS number 883793-71-3, is an organic compound classified as a phenylpropanone. This compound features a complex structure with two methoxy groups on the phenyl ring and an isopropyl group on the aniline moiety, which may significantly influence its biological activity and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 1-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one
The compound's structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in various chemical reactions.
The biological activity of this compound can be attributed to its structural characteristics, which may allow it to interact with specific receptors or enzymes in biological systems. Preliminary studies indicate that compounds with similar structures often exhibit:
- Antioxidant Properties : The methoxy groups can enhance electron donation, contributing to antioxidant activity.
- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and pathways.
- Anticancer Activity : Some phenylpropanones have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
Recent studies have explored the pharmacological effects of related compounds, providing insights into the potential efficacy of this compound. For example:
- A study published in Phytotherapy Research indicated that similar methoxy-substituted phenylpropanones exhibited significant cytotoxicity against various cancer cell lines, suggesting a possible anticancer role for this compound as well .
- Research in Bioorganic & Medicinal Chemistry Letters highlighted the ability of methoxy-substituted compounds to modulate neurotransmitter levels, indicating potential applications in neuropharmacology .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-2-propanone | Lacks aniline moiety | Moderate antioxidant |
| 1-(4-Isopropylanilino)-2-propanone | Lacks methoxy groups | Low anticancer activity |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methylanilino)-1-propanone | Methyl instead of isopropyl | Enhanced neuroprotective effects |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
